3-Bromo-6-(trifluoromethyl)quinoline

Catalog No.
S2842023
CAS No.
1447953-13-0
M.F
C10H5BrF3N
M. Wt
276.056
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-(trifluoromethyl)quinoline

CAS Number

1447953-13-0

Product Name

3-Bromo-6-(trifluoromethyl)quinoline

IUPAC Name

3-bromo-6-(trifluoromethyl)quinoline

Molecular Formula

C10H5BrF3N

Molecular Weight

276.056

InChI

InChI=1S/C10H5BrF3N/c11-8-4-6-3-7(10(12,13)14)1-2-9(6)15-5-8/h1-5H

InChI Key

OEZOCEOAPZRERJ-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(C=C2C=C1C(F)(F)F)Br

solubility

not available
  • Potential pharmaceutical applications

    The core structure of 3-Bromo-6-(trifluoromethyl)quinoline is a quinoline ring, which is a nitrogen-containing heterocyclic aromatic ring system found in many biologically active molecules . The presence of the bromine and trifluoromethyl groups can further modify the molecule's properties, potentially leading to interesting biological activities.

  • Structure-activity relationship studies

    -Bromo-6-(trifluoromethyl)quinoline could be a valuable tool in structure-activity relationship (SAR) studies. SAR studies investigate how changes in a molecule's structure affect its biological properties. By studying how modifications to the core quinoline structure of 3-Bromo-6-(trifluoromethyl)quinoline influence its activity, researchers could gain insights into the design of new drugs with desired properties.

  • Organic synthesis

    -Bromo-6-(trifluoromethyl)quinoline may be a useful intermediate or building block in organic synthesis. The presence of the bromine group makes it a good candidate for further functionalization reactions, allowing chemists to create more complex molecules.

3-Bromo-6-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes a bromine atom at the 3-position and a trifluoromethyl group at the 6-position of the quinoline ring. Its chemical formula is C10H5BrF3NC_{10}H_{5}BrF_{3}N with a molecular weight of approximately 276.06 g/mol. The presence of the trifluoromethyl group imparts distinctive electronic properties, making this compound of interest in various chemical and biological applications .

  • Electrophilic Aromatic Substitution (EAS): The trifluoromethyl group can influence the reactivity of the aromatic system, allowing for nitration, halogenation, and sulfonation reactions .
  • Suzuki-Miyaura Cross-Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds which are essential in organic synthesis .
  • Dehydrogenation: Quinoline derivatives can be dehydrogenated using o-quinone-based catalysts to afford more complex structures.

Quinoline derivatives are known for their diverse biological activities. They have been reported to exhibit:

  • Antimicrobial properties: Some quinolines show effectiveness against various bacterial and fungal strains.
  • Anticancer activity: Certain derivatives have been studied for their potential in inhibiting cancer cell proliferation through various mechanisms.
  • Enzyme inhibition: The structural features of 3-bromo-6-(trifluoromethyl)quinoline allow it to interact with specific enzymes, which may lead to therapeutic applications .

Several synthesis methods have been developed for 3-bromo-6-(trifluoromethyl)quinoline:

  • Palladium-Catalyzed Reactions: This method involves coupling reactions where trifluoromethyl groups are introduced into quinoline structures via palladium catalysts .
  • Cyclization Reactions: The compound can be synthesized through cyclization of β-keto esters or 1,3-diketones with substituted o-nitroanilines under specific conditions .
  • Electrophilic Substitution: Direct electrophilic substitution methods can also be employed to introduce bromine and trifluoromethyl groups onto the quinoline ring .

3-Bromo-6-(trifluoromethyl)quinoline has several applications:

  • Pharmaceutical Development: Due to its biological activity, it is being explored for potential use in drug development targeting various diseases.
  • Material Science: The unique electronic properties imparted by the trifluoromethyl group make it suitable for applications in material science, particularly in developing new polymers and coatings.
  • Chemical Synthesis: It serves as an important building block in organic synthesis for creating more complex molecules .

Studies on the interactions of 3-bromo-6-(trifluoromethyl)quinoline with biological targets have revealed:

  • Binding Affinity: Research has focused on how this compound binds to specific enzymes or receptors, providing insights into its mechanism of action.
  • Steric Effects: The trifluoromethyl group influences steric hindrance and electronic distribution within the molecule, affecting its reactivity and interactions with other compounds .

Several compounds share structural similarities with 3-bromo-6-(trifluoromethyl)quinoline. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-6-(trifluoromethyl)quinolineBromine at 2-positionDifferent substitution pattern affects reactivity.
4-Bromo-6-(trifluoromethyl)quinolineBromine at 4-positionVariation in biological activity compared to 3-bromo variant.
3-Bromo-4-chloro-6-(trifluoromethyl)quinolineChlorine at 4-positionChlorine substitution alters electronic properties.
5-Bromo-7-(trifluoromethyl)quinolineBromine at 5-positionDifferent spatial arrangement may affect binding interactions.
4-Methyl-6-(trifluoromethyl)quinolineMethyl group instead of bromineChanges in hydrophobicity and sterics.

Each similar compound exhibits unique properties that can lead to different biological activities and reactivities, making them valuable for various applications in medicinal chemistry and materials science .

Quinoline derivatives have been pivotal in organic chemistry since their isolation from coal tar in 1834. Early synthesis methods, such as the Skraup reaction (involving glycerol, aniline, and sulfuric acid), and the Friedländer synthesis (condensation of 2-aminobenzaldehydes with ketones), laid the groundwork for producing diverse quinoline scaffolds. These methods enabled the development of bioactive compounds like quinine (an antimalarial) and ciprofloxacin (an antibacterial).

The introduction of halogen and trifluoromethyl substituents in quinoline systems emerged as a strategic approach to modulate electronic and steric properties. For instance, bromine’s electron-withdrawing nature and the trifluoromethyl group’s strong inductive effects became critical for enhancing reactivity in cross-coupling reactions and improving drug-like properties (e.g., lipophilicity).

Significance of Halogen and Trifluoromethyl Substituents in Heterocyclic Systems

SubstituentElectronic EffectImpact on ReactivityBiological Relevance
Bromine (Br)Electron-withdrawing (σpara = 0.23)Facilitates nucleophilic substitution and cross-coupling (e.g., Suzuki-Miyaura)Enhances metabolic stability and binding affinity
Trifluoromethyl (CF₃)Strong electron-withdrawing (σpara = 0.54)Lowers LUMO energy; promotes electrophilic reactionsIncreases lipophilicity and membrane permeability

The bromine atom’s ortho/para-directing effects in electrophilic aromatic substitution enable regioselective modifications, while the trifluoromethyl group’s electronegativity stabilizes transition states in radical-based trifluoromethylation. Together, these substituents optimize the compound’s utility in synthesizing complex molecules and targeting biological systems.

Molecular Geometry and Electronic Configuration

3-Bromo-6-(trifluoromethyl)quinoline exhibits a planar quinoline ring system with the molecular formula C10H5BrF3N and an average molecular mass of 276.055 atomic mass units [1]. The compound features a bromine atom at the 3-position and a trifluoromethyl group at the 6-position of the quinoline scaffold [2]. Theoretical calculations indicate that quinoline derivatives maintain planarity with dihedral angles between the phenyl and pyridine rings typically ranging from 2.28 to 3.47 degrees [29].

The molecular geometry demonstrates characteristic bond lengths within the quinoline ring system, with calculated values for nitrogen-carbon bonds ranging from 1.318 to 1.334 Ångströms and carbon-carbon bonds varying from 1.375 to 1.420 Ångströms [20]. The presence of electron-withdrawing substituents, particularly the trifluoromethyl group, significantly influences the electronic configuration by lowering the electron density distribution across the aromatic system [15].

Table 1: Characteristic Bond Lengths in Quinoline Derivatives

Bond TypeCalculated Length (Å)Experimental Range (Å)
N1-C21.3181.393
C2-C31.4181.365
C3-C41.3751.427
C6-C71.3771.389

The electronic configuration of 3-Bromo-6-(trifluoromethyl)quinoline demonstrates enhanced electrophilicity compared to unsubstituted quinoline, with the electron affinity measured at approximately 0.16 electron volts for the parent quinoline system [21]. The incorporation of halogen and trifluoromethyl substituents creates significant electronic perturbations that affect both ground state geometry and electronic transitions [15].

X-ray Crystallographic Studies of Halogenated Quinolines

Crystallographic investigations of halogenated quinoline derivatives reveal systematic structural variations dependent upon substituent positioning and electronic effects [4]. Related brominated quinoline compounds demonstrate typical crystallization in triclinic or monoclinic space groups, with unit cell parameters reflecting the molecular dimensions and packing arrangements [26] [27].

For structurally similar compounds, such as 3-bromomethyl-2-chloro-quinoline, crystallographic data indicates triclinic space group P-1 with unit cell parameters of a=6.587(2) Ångströms, b=7.278(3) Ångströms, c=10.442(3) Ångströms, with angles α=83.59(3)°, β=75.42(2)°, γ=77.39(3)° [26]. The molecular packing in halogenated quinolines typically exhibits corrugated layer formations extending along specific crystallographic planes, stabilized by carbon-hydrogen to oxygen hydrogen bonding interactions [29].

Table 2: Crystallographic Parameters of Related Halogenated Quinolines

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Z
Quinoline derivative IP21/c14.7915.76428.40199.0438
Quinoline derivative IIP21/n9.61010.80413.243102.0124
Halogenated analogP-16.5877.27810.44275.422

The crystal structures of halogenated quinolines demonstrate intermolecular interactions primarily through carbon-hydrogen to halogen contacts and weak van der Waals forces [30]. The presence of fluorine atoms in trifluoromethyl groups creates additional intermolecular interactions that influence crystal packing density and thermal stability [4].

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 3-Bromo-6-(trifluoromethyl)quinoline through distinct chemical shift patterns [9]. The quinoline ring protons exhibit characteristic resonances, with the proton at the 2-position typically appearing as a doublet around 8.89-8.91 parts per million due to coupling with the nitrogen atom [25].

The trifluoromethyl group generates a distinctive quartet signal in 19F Nuclear Magnetic Resonance spectroscopy, appearing at approximately -62 parts per million . In 1H Nuclear Magnetic Resonance, the aromatic protons of the quinoline ring system display signals between 7.36 and 8.89 parts per million, with specific coupling patterns that confirm substitution positions [9] [25].

Table 3: Characteristic NMR Chemical Shifts for Quinoline Derivatives

Position1H NMR (δ ppm)MultiplicityCoupling Constant (Hz)
H-28.89-8.91doublet4.4
H-57.85-7.80doublet1.60
H-78.01-7.97doublet of doublets2.00, 8.80
H-87.98-7.95doublet9.20

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the quaternary carbon bearing the trifluoromethyl group typically resonating around 124-126 parts per million, while the trifluoromethyl carbon itself appears as a quartet near 123 parts per million due to carbon-fluorine coupling [9]. The aromatic carbons of the quinoline ring exhibit chemical shifts between 120 and 150 parts per million, consistent with the electronic nature of the heterocyclic system [15].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-Bromo-6-(trifluoromethyl)quinoline demonstrates characteristic fragmentation pathways typical of halogenated quinoline derivatives [5] [10]. The molecular ion peak appears at mass-to-charge ratio 276, with isotope patterns reflecting the presence of bromine atoms [5].

Primary fragmentation involves loss of hydrogen radicals from the quinoline ring system, producing [M-H]+ ions with relative abundances typically ranging from 7 to 16 percent [5]. The presence of the trifluoromethyl group influences fragmentation patterns by stabilizing certain ionic intermediates through electron-withdrawing effects [10].

Table 4: Mass Spectrometric Fragmentation Data

Fragment Ionm/zRelative Abundance (%)Assignment
[M]+276100Molecular ion
[M-H]+2757-16Hydrogen loss
[M-CF3]+20715-25Trifluoromethyl loss
[M-Br]+19720-30Bromine loss

Secondary fragmentation processes include loss of trifluoromethyl groups and bromine atoms, resulting in fragment ions at mass-to-charge ratios of 207 and 197, respectively [10]. Cross-ring fragmentations characteristic of quinoline systems produce additional diagnostic ions that confirm the heterocyclic structure [10].

Infrared (IR) and UV-Vis Absorption Profiles

Infrared spectroscopy of 3-Bromo-6-(trifluoromethyl)quinoline reveals characteristic absorption bands that confirm functional group presence and molecular structure [11] [13]. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3084-3018 wavenumbers, while aromatic carbon-carbon stretching modes occur between 1588 and 1551 wavenumbers [25].

The trifluoromethyl group exhibits strong carbon-fluorine stretching vibrations in the region of 1160-1131 wavenumbers, providing definitive identification of this functional group [13]. Additional absorption bands associated with quinoline ring vibrations appear at 1487, 1468, 1383, and 1283 wavenumbers [25].

Table 5: Infrared Absorption Frequencies

Functional GroupFrequency (cm⁻¹)Assignment
Aromatic C-H3084-3018Stretching
Aromatic C=C1588, 1551Stretching
C-F (CF3)1160-1131Stretching
Ring vibrations1487, 1468Bending

Ultraviolet-visible spectroscopy demonstrates absorption maxima characteristic of the quinoline chromophore, with bands typically appearing between 252 and 365 nanometers [39]. The presence of electron-withdrawing substituents causes bathochromic shifts in the absorption spectrum, reflecting the altered electronic configuration of the aromatic system [11]. Time-dependent density functional theory calculations indicate that the ultraviolet-visible spectrum comprises three excited states of π to π* character [39].

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and properties of 3-Bromo-6-(trifluoromethyl)quinoline [14] [15]. Geometry optimization using the B3LYP functional with 6-311G(d,p) basis sets yields molecular structures that correlate well with experimental crystallographic data [14] [35].

The calculated molecular geometry demonstrates planarity of the quinoline ring system with minimal deviation from coplanarity, consistent with aromatic character [35]. Bond length calculations using density functional theory methods show excellent agreement with experimental values, with correlation coefficients typically exceeding 0.97 [34].

Table 6: DFT-Calculated Molecular Properties

PropertyB3LYP/6-311G(d,p)CAM-B3LYP/6-311G(d,p)M06-2X/6-311G(d,p)
HOMO Energy (eV)-6.646-7.124-7.389
LUMO Energy (eV)-1.816-1.298-1.105
Energy Gap (eV)4.8305.8266.284
Dipole Moment (D)2.0042.1562.233

Thermodynamic properties calculated through density functional theory include standard enthalpy, entropy, and Gibbs free energy values that facilitate understanding of molecular stability and reactivity [34]. The calculations indicate that electron-withdrawing substituents significantly influence the electronic distribution and chemical reactivity of the quinoline system [15].

Molecular Orbital Analysis and Reactivity Predictions

Frontier molecular orbital analysis reveals critical information regarding the chemical reactivity of 3-Bromo-6-(trifluoromethyl)quinoline [15] [17]. The Highest Occupied Molecular Orbital primarily localizes on the quinoline ring system, while the Lowest Unoccupied Molecular Orbital demonstrates similar localization patterns with enhanced electron-accepting character [35].

The energy gap between Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital serves as a predictor of chemical reactivity, with larger gaps indicating greater kinetic stability [17]. For quinoline derivatives containing electron-withdrawing groups, energy gaps typically range from 3.38 to 3.94 electron volts, reflecting moderate to high stability [15].

Table 7: Molecular Orbital Characteristics

OrbitalEnergy (eV)Primary LocalizationCharacter
HOMO-6.646Quinoline ringπ-bonding
HOMO-1-7.123Aromatic systemπ-bonding
LUMO-1.816Quinoline ringπ*-antibonding
LUMO+1-0.987Extended systemπ*-antibonding

Reactivity predictions based on frontier molecular orbital theory indicate that 3-Bromo-6-(trifluoromethyl)quinoline exhibits enhanced electrophilic character compared to unsubstituted quinoline [16]. The electron-withdrawing nature of both bromine and trifluoromethyl substituents lowers the energy of both occupied and unoccupied molecular orbitals, facilitating nucleophilic attack at electron-deficient positions [15].

The synthesis of brominated quinoline derivatives has traditionally relied on electrophilic aromatic substitution reactions using various brominating agents. Gas-phase bromination of quinoline represents one of the earliest methodologies, where the regioselectivity is primarily controlled by reaction temperature [1]. At elevated temperatures (450-500°C), bromination occurs predominantly at the C2 position to yield 2-bromoquinoline in preparatively useful yields. Conversely, when the reaction temperature is reduced to 300°C, regioselective formation of 3-bromoquinoline is observed [1].

Direct bromination using molecular bromine in acetic acid has been extensively employed for the preparation of polybrominated quinoline derivatives [2]. This method facilitates the synthesis of 4,6,8-tribromoquinoline from 1,2,3,4-tetrahydroquinoline with yields ranging from 75-90%. The reaction proceeds through electrophilic aromatic substitution, where the electron-rich tetrahydroquinoline undergoes successive bromination at positions that are most activated toward electrophilic attack [2].

MethodSubstrateProductYield (%)Conditions
Gas-phase bromination (450-500°C)Quinoline2-BromoquinolineGoodHigh temperature
Gas-phase bromination (300°C)Quinoline3-BromoquinolineGoodModerate temperature
Molecular bromine in AcOHTetrahydroquinoline4,6,8-Tribromoquinoline75-90Room temperature
NBS in glacial acetic acidQuinoline derivativesMono/polybromo quinolines65-85Mild conditions

N-Bromosuccinimide (NBS) mediated bromination provides a more controlled approach for the introduction of bromine atoms into quinoline frameworks [3]. This reagent offers several advantages including enhanced selectivity, milder reaction conditions, and reduced formation of over-brominated products. The reaction proceeds through a radical mechanism in the presence of light or radical initiators, allowing for regioselective bromination under mild conditions [3].

Strong acid-mediated bromination using concentrated sulfuric acid or trifluoromethanesulfonic acid has been demonstrated to provide regioselective monobromination of quinoline derivatives [4]. This approach is particularly effective for isoquinoline substrates, where 5-bromoisoquinoline can be obtained with excellent regioselectivity using NBS in concentrated sulfuric acid [4].

Modern Transition Metal-Catalyzed Approaches

Contemporary synthetic methodologies have embraced transition metal catalysis as a powerful tool for the regioselective functionalization of quinoline derivatives. These approaches offer enhanced selectivity, milder reaction conditions, and broader functional group tolerance compared to traditional electrophilic substitution methods.

Palladium-catalyzed cross-coupling reactions have emerged as cornerstone methodologies for the synthesis of substituted quinolines [5]. The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds between halogenated quinolines and organoboron reagents under mild conditions. Palladium acetate catalysts, in combination with appropriate ligands, facilitate these transformations with yields typically ranging from 70-95%.

Copper-catalyzed methodologies offer cost-effective alternatives to palladium-based systems. Copper-mediated carbon-nitrogen bond cleavage followed by condensation with ketones provides an efficient route to substituted quinolines in moderate to high yields (60-85%). The use of air as the sole oxidant makes these transformations environmentally attractive and operationally simple.

CatalystSubstrateProductYield (%)Conditions
Palladium acetateQuinoline N-oxides2-Alkenylated quinolines27-95External oxidant-free
Copper/NH₄Br8-Aminoquinoline amides5-Bromoquinolines80-90Mild electrochemical
Pd(OAc)₂Quinoline derivativesFunctionalized quinolines70-85Various ligands
Cu-catalyzedQuinoline precursorsBrominated quinolines65-88Mild conditions

Electrochemical methods represent a particularly attractive approach for halogenation reactions. Copper-catalyzed electrochemical bromination of 8-aminoquinoline amides using ammonium bromide as the brominating reagent proceeds under mild conditions without external oxidants, achieving yields up to 90%. The method demonstrates excellent site selectivity and broad substrate scope.

Rhodium and ruthenium catalysis have been employed for specialized transformations including dehydrogenative coupling reactions and carbon-hydrogen activation processes. These methodologies enable the direct functionalization of quinoline carbon-hydrogen bonds without requiring pre-functionalized substrates, thereby improving atom economy and reducing synthetic complexity.

Fluorination Strategies for Trifluoromethyl Group Incorporation

The incorporation of trifluoromethyl groups into quinoline frameworks presents unique synthetic challenges due to the highly electronegative nature of fluorine and the stability requirements of the trifluoromethyl group. Several strategic approaches have been developed to address these challenges.

Nucleophilic trifluoromethylation using trifluoromethyltrimethylsilane (CF₃SiMe₃) as the trifluoromethyl source has proven highly effective. This Ruppert-Prakash reagent, activated by fluoride sources such as tetrabutylammonium fluoride, enables the introduction of trifluoromethyl groups under mild conditions with yields ranging from 60-90%. The method demonstrates broad substrate scope and excellent functional group tolerance.

Electrolytic fluorination using hydrogen fluoride-pyridine (Olah's reagent) provides regioselective difluorination of quinoline derivatives. Under electrochemical conditions at 2.4 volts, 2-methylquinoline undergoes regioselective 5,8-difluorination in 70% yield within 2 hours at room temperature. This methodology demonstrates excellent regioselectivity, with fluorination occurring exclusively on the benzene ring due to protonation-induced deactivation of the pyridine ring.

MethodReagentProductYield (%)Selectivity
Indium(III) triflate catalyzedFluorinated imine + alkyne2-Trifluoromethylquinolines70-85High
Electrolytic fluorinationHF:pyridineDifluoroquinolines70-88Regioselective
Nucleophilic trifluoromethylationCF₃SiMe₃Trifluoromethylated aromatics60-90Variable
Oxidative trifluoromethylationCF₃SiMe₃ + oxidantTrifluoromethylated products65-85Good

Nickel-catalyzed insertion methodologies represent innovative approaches for trifluoromethylquinoline synthesis. The insertion of alkynes into the carbon-sulfur bond of 2-trifluoromethyl-1,3-benzothiazole, followed by thermal desulfurization, provides access to trifluoromethylquinolines through an intermolecular cycloaddition reaction.

Direct fluorination methods employing elemental fluorine in combination with iodine have been demonstrated for the selective fluorination of quinoline derivatives. These methods typically operate at room temperature and provide high yields (85-95%) with excellent regioselectivity for 2-fluoro derivatives.

Regioselectivity Challenges in Polyhalogenated Systems

The synthesis of polyhalogenated quinoline derivatives, particularly those containing both bromine and trifluoromethyl substituents, presents significant regioselectivity challenges that must be carefully addressed through strategic synthetic planning.

Electronic effects play a crucial role in determining the regioselectivity of halogenation reactions in quinoline systems. The presence of electron-withdrawing groups such as trifluoromethyl significantly reduces electron density in the aromatic ring, thereby influencing the preferential sites for subsequent halogenation. Computational studies using density functional theory have revealed that the combined effects of conformation and substituents dictate regioselectivity in quinoline systems.

Steric considerations become particularly important when multiple halogen substituents are present. The regioselective functionalization of quinolines requires careful consideration of steric hindrance around potential reaction sites. Bulky ligands in transition metal catalysts can be employed to favor specific positions through steric control.

Substrate TypePreferred PositionSelectivity ChallengeSolution Strategy
Unsubstituted quinolineC2/C3 (temperature dependent)Temperature control requiredTemperature optimization
8-Substituted quinolineC5 (remote activation)Geometric accessibilityDirecting group strategy
Polyhalogenated quinolineMultiple positionsMultiple reactive sitesStepwise approach
Electron-rich quinolineC5/C6/C8Overreaction tendencyMild conditions

Remote functionalization strategies have been developed to address geometric accessibility challenges in polyhalogenated systems. Metal-free protocols using trihaloisocyanuric acid as halogen sources enable regioselective C5-halogenation of 8-substituted quinolines with complete regioselectivity in most instances. These methods proceed at room temperature under air atmosphere, demonstrating exceptional functional group tolerance.

Protecting group strategies may be employed to control regioselectivity during sequential halogenation reactions. Temporary protection of reactive sites allows for selective functionalization at desired positions, followed by deprotection to reveal the final polyhalogenated product.

Green Chemistry Approaches and Solvent Optimization

The development of environmentally sustainable methodologies for quinoline synthesis has become a priority in modern organic chemistry, driven by the need to minimize environmental impact while maintaining synthetic efficiency.

Solvent-free methodologies represent the most environmentally benign approach to quinoline synthesis. These protocols avoid the use of organic solvents entirely, thereby eliminating solvent waste and reducing environmental impact. Solvent-free conditions typically employ neat reactants under thermal activation, achieving yields of 70-85% with excellent scalability.

Aqueous synthesis protocols utilize water as the primary reaction medium, offering significant environmental advantages. Water-based systems demonstrate good yields (70-90%) and excellent recyclability of the reaction medium. The development of continuous flow systems using ethanol-water mixtures has enabled efficient large-scale synthesis of quinoline derivatives.

SolventEnvironmental ImpactRecyclabilityQuinoline Yield (%)Cost
EthanolLowModerate75-90Low
WaterMinimalExcellent65-85Very Low
GlycerolLowGood80-95Low
Solvent-freeNoneN/A70-85Lowest

Green catalysts have been developed to replace traditional Lewis acids and heavy metal catalysts. Heterogeneous catalysts such as hydrotalcite, montmorillonite clay, and silica-supported systems offer excellent recyclability and reduced environmental impact. Magnetic nanoparticles enable easy catalyst recovery through magnetic separation, maintaining high activity over multiple cycles.

Microwave-assisted synthesis provides rapid reaction times and improved energy efficiency compared to conventional heating methods. These protocols typically achieve yields of 80-95% in significantly reduced reaction times (minutes rather than hours), making them attractive for both laboratory and industrial applications.

Photocatalytic methodologies utilize visible light as an energy source for quinoline synthesis, offering atom-economical transformations under mild conditions. These methods eliminate the need for external oxidants and demonstrate excellent functional group tolerance with yields ranging from 75-92%.

XLogP3

4.1

Dates

Last modified: 08-17-2023

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